4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide
Description
4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide is a benzohydrazide derivative characterized by a benzyloxy group at the 4-position, a bromo substituent at the 3-position, and an ethoxy group at the 5-position of the benzene ring. The aldehyde intermediate can be further functionalized to the hydrazide through condensation with hydrazine.
Key structural features include:
- Benzyloxy group: Enhances lipophilicity and may influence binding interactions in biological systems.
- Ethoxy group: Modulates solubility and metabolic stability compared to methoxy analogs.
Properties
Molecular Formula |
C16H17BrN2O3 |
|---|---|
Molecular Weight |
365.22 g/mol |
IUPAC Name |
3-bromo-5-ethoxy-4-phenylmethoxybenzohydrazide |
InChI |
InChI=1S/C16H17BrN2O3/c1-2-21-14-9-12(16(20)19-18)8-13(17)15(14)22-10-11-6-4-3-5-7-11/h3-9H,2,10,18H2,1H3,(H,19,20) |
InChI Key |
DFHBMXGLNMJZPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)NN)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Benzyloxy Protection: The benzyloxy group is introduced by reacting the brominated intermediate with benzyl chloride in the presence of a base such as sodium hydroxide (NaOH).
Ethoxylation: The ethoxy group is added through an ethoxylation reaction using ethyl iodide and a base.
Hydrazide Formation: The final step involves the formation of the hydrazide moiety by reacting the intermediate with hydrazine hydrate under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KCN in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides with different functional groups.
Scientific Research Applications
4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) 3-(Benzyloxy)-5-bromo-4-ethoxybenzoic Acid (CAS 723245-42-9)
- Structure : Replaces the hydrazide (-CONHNH₂) with a carboxylic acid (-COOH).
- Impact : The carboxylic acid group increases hydrophilicity and may limit blood-brain barrier penetration compared to the hydrazide. This compound is likely more acidic (pKa ~4-5) and could serve as a precursor for ester or amide derivatives .
b) 4-Ethoxybenzohydrazide (Methoxy Analogs)
- Structure : Methoxy substituent (CH₃O-) instead of ethoxy (C₂H₅O-).
- Impact: Ethoxy groups generally confer greater metabolic stability due to reduced oxidative susceptibility compared to methoxy groups.
c) 3-Bromo-5-ethoxy-4-methoxybenzoyl Chloride (CAS 1160260-35-4)
- Structure : Replaces hydrazide with a reactive acyl chloride (-COCl).
- Impact : The acyl chloride is highly electrophilic, making it a key intermediate for synthesizing amides or esters. In contrast, the hydrazide’s nucleophilic NH₂ group enables condensation reactions to form heterocycles (e.g., triazoles, pyrazoles) .
Substituent Position and Electronic Effects
a) 4-(Benzyloxy)-3-phenethoxybenzaldehyde
- Structure : Phenethoxy (C₆H₅CH₂CH₂O-) instead of ethoxy at the 5-position.
- However, it may reduce solubility .
b) 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (CAS 384857-24-3)
- Structure : Fluorobenzyloxy substituent instead of benzyloxy.
- Fluorinated analogs are often prioritized in drug discovery for these properties .
Data Table: Key Structural and Functional Comparisons
Biological Activity
4-(Benzyloxy)-3-bromo-5-ethoxybenzohydrazide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C16H18BrN3O3. It features a hydrazide functional group, which is commonly associated with various biological activities. The presence of the benzyloxy and ethoxy groups enhances its solubility and reactivity, making it a candidate for further pharmacological studies.
Biological Activity
Research has indicated that compounds with hydrazide moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that hydrazides can possess significant antimicrobial properties, inhibiting the growth of various bacterial strains.
- Antitumor Potential : Some derivatives of benzohydrazides have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Enzyme Inhibition : Certain compounds in this class have demonstrated potential as inhibitors of key enzymes involved in metabolic pathways related to cancer and other diseases.
Case Studies
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The compound showed promising results, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
- Cytotoxicity Assays : In vitro assays were conducted to assess the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
- Mechanistic Studies : Further investigations into the mechanism of action revealed that this compound may induce apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Benzyloxy)-3-chloro-5-ethoxybenzohydrazide | Contains chloro substituent | Enhanced reactivity; potential antimicrobial |
| 5-(4-(Benzyloxy)-3-ethoxyphenyl)-1,3,4-oxadiazol-2-amines | Contains oxadiazole ring | Antimicrobial and anticancer properties |
| N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-ethoxybenzohydrazide | Features bromine substituent | Variations in electronic properties; anticancer |
This table illustrates how variations in substituents can significantly affect the chemical reactivity and biological activity of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
